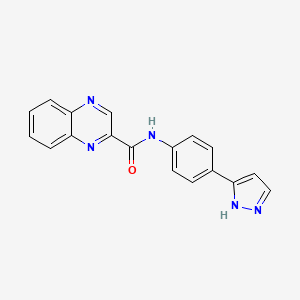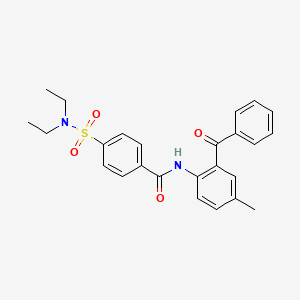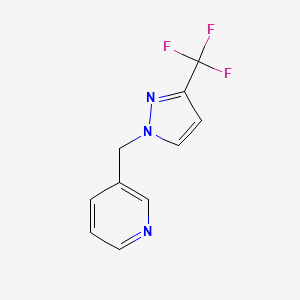
N-(4-(1H-Pyrazol-3-yl)phenyl)chinoxalin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic compound that features both pyrazole and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and quinoxaline rings in its structure imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Pyrazole derivatives have shown significant docking scores with M. tuberculosis enoyl reductase (M. tb. InhA) and C. albicans sterol 14-α demethylase (C. ab. CYP51), suggesting potential antifungal and antitubercular activity .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been reported to target various enzymes and receptors . For instance, some pyrazole derivatives have shown to target the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides
Mode of Action
It’s known that the interaction of a compound with its target often involves the formation of hydrogen bonds or other types of interactions . The specific changes resulting from this interaction would depend on the nature of the target and the compound’s structure.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . For instance, some pyrazole derivatives have been found to affect the signaling pathways associated with the ryanodine receptor .
Result of Action
Similar compounds have shown various biological activities, such as antiproliferative, antimicrobial, and insecticidal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide typically involves the condensation of a quinoxaline derivative with a pyrazole derivative. One common method includes the reaction of 2-chloroquinoxaline with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoxaline framework and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain both pyrazole and quinoline rings and are studied for their pharmacological properties.
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoxaline rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIAKHJBYVSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
![4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488611.png)
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)



![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-(3-Methylphenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2488627.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol](/img/structure/B2488628.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
